molecular formula C21H23BrN2O3 B3004277 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921864-56-4

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Katalognummer B3004277
CAS-Nummer: 921864-56-4
Molekulargewicht: 431.33
InChI-Schlüssel: JWFJKTJUUQFCNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide" is a brominated benzamide derivative with a complex heterocyclic structure. It is related to various other heterocyclic compounds that have been synthesized and studied for their molecular and crystal structures, as well as their potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the thermolysis of semicarbazones or the reaction of amides with halogens. For instance, the synthesis of "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one" was achieved by thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . Similarly, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular bromine leads to the formation of brominated hexahydrodibenzo[d,f][1,3]oxazepine derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structures of such compounds . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the nature of hydrogen bonds between molecules in solution and in the crystalline state can be determined by a combination of IR spectroscopy and X-ray crystallography . This information is vital for the analysis of "4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide" as it may exhibit similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated heterocyclic compounds can vary significantly depending on the substitution pattern and the nature of the heterocycle. For instance, the presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions . The specific reactivity of the compound would need to be studied in detail, considering the influence of the bromine atom and the surrounding molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. Properties like solubility, melting point, and spectral behavior (UV/visible, IR, NMR) are essential for the characterization and application of these compounds . The spectral behavior, in particular, can provide insights into the electronic structure and the nature of the conjugated system within the molecule . These properties would need to be determined experimentally for "4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide" to fully understand its characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

A variety of benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the compound , were synthesized and subjected to structural studies including spectroscopic, X-ray diffraction, and DFT studies. These compounds, including derivatives similar to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, show potential for nonlinear optical (NLO) applications due to their favorable electronic properties (Almansour et al., 2016).

Pharmaceutical Synthesis

Although direct applications of the exact compound are not provided, closely related compounds have been synthesized and used in the development of pharmaceuticals. For instance, similar compounds have been synthesized as orally active CCR5 antagonists, showing the relevance of such structures in therapeutic development (Ikemoto et al., 2005).

Crystal Structure and Reactivity Analysis

Compounds with a structural framework similar to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide have been synthesized and their crystal structure, Hirshfeld surface analysis, and reactivity profiles were analyzed using DFT calculations. These studies provide insights into the intermolecular interactions and the stability of such compounds, potentially guiding their applications in various fields (Saeed et al., 2020).

Process Development for Complex Molecules

The benzoxazepine core, a part of the chemical structure of the compound , is integral in several kinase inhibitors. Process development and scale-up for the synthesis of related compounds have been reported, indicating the pharmaceutical and biochemical relevance of such structures (Naganathan et al., 2015).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or contact with skin and eyes .

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, reactivity, potential biological activity, and safety profile .

Eigenschaften

IUPAC Name

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFJKTJUUQFCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.